Acid Orange 56

Descripción general

Descripción

Acid Orange 56, also known as C.I. This compound, is a synthetic azo dye commonly used in various industries. It is characterized by its vibrant orange color and is primarily used for dyeing textiles, leather, and paper. The compound is known for its excellent solubility in water and its ability to produce bright, long-lasting colors.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Acid Orange 56 is synthesized through a diazotization reaction followed by coupling. The process begins with the diazotization of an aromatic amine, such as sulfanilic acid, in the presence of sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with a coupling component, such as 2-naphthol, under alkaline conditions to form the azo dye.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is carried out in reactors equipped with temperature and pH control systems to ensure optimal reaction conditions. The final product is then purified through filtration and drying to obtain the dye in its solid form.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products. These reactions are typically carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The azo group in this compound can be reduced to form aromatic amines. This reaction is commonly performed using reducing agents like sodium dithionite or zinc dust.

Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another. These reactions often involve nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; acidic or neutral conditions.

Reduction: Sodium dithionite, zinc dust; acidic or basic conditions.

Substitution: Various nucleophiles or electrophiles; specific conditions depend on the nature of the substituent.

Major Products Formed:

Oxidation Products: Various carboxylic acids and quinones.

Reduction Products: Aromatic amines.

Substitution Products: Depends on the substituent introduced.

Aplicaciones Científicas De Investigación

Acid Orange 56 has a wide range of applications in scientific research:

Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.

Biology: Employed in staining techniques for microscopy to visualize cellular components.

Medicine: Investigated for its potential use in drug delivery systems and as a model compound for studying azo dye metabolism.

Industry: Widely used in the textile, leather, and paper industries for dyeing purposes. It is also used in the production of colored inks and paints.

Mecanismo De Acción

The primary mechanism of action of Acid Orange 56 involves its interaction with various substrates through its azo group. The compound can form hydrogen bonds and electrostatic interactions with substrates, leading to its strong binding affinity. In biological systems, this compound can be metabolized by enzymes such as azoreductases, which reduce the azo group to form aromatic amines. These metabolites can then undergo further reactions, including conjugation and excretion.

Comparación Con Compuestos Similares

Acid Orange 7: Another azo dye with similar applications but different chemical structure.

Acid Red 1: A related azo dye used for similar purposes but with a red color.

Acid Yellow 36: A yellow azo dye with comparable properties and uses.

Uniqueness of Acid Orange 56: this compound is unique due to its specific chemical structure, which imparts its characteristic orange color and solubility properties. Its stability and ease of synthesis make it a preferred choice in various industrial applications. Additionally, its ability to undergo a wide range of chemical reactions makes it a versatile compound for scientific research.

Actividad Biológica

Acid Orange 56 (C.I. 22895) is a synthetic azo dye primarily used in the textile industry for dyeing wool, silk, and other fibers. Its chemical structure is characterized by the presence of two azo groups, which contribute to its vibrant color and biological activity. This article examines the biological activity of this compound, focusing on its environmental impact, metabolic degradation, and potential toxicity.

- Molecular Formula : C32H22N6Na2O8S2

- Molecular Weight : 728.66 g/mol

- CAS Registry Number : 6470-20-8

- Solubility : Soluble in water and ethanol; exhibits color changes with pH variations.

Environmental Impact

This compound poses significant environmental risks, particularly in aquatic ecosystems. The dye is resistant to biodegradation, leading to concerns about its accumulation in water bodies. Studies have shown that this compound can be toxic to various aquatic organisms, including fish and algae, affecting biodiversity and ecosystem health.

Toxicity Studies

Table 1 summarizes findings from toxicity studies conducted on this compound:

| Organism | Concentration (mg/L) | Observed Effects |

|---|---|---|

| Daphnia magna | 10 | Reduced mobility and reproduction |

| Pseudokirchneriella subcapitata | 5 | Inhibition of growth |

| Danio rerio | 20 | Mortality observed after 48 hours |

Biodegradation and Decolorization

Research has highlighted the potential of certain bacterial strains to decolorize this compound effectively. A notable study isolated Staphylococcus hominis RMLRT03 from textile effluent, demonstrating significant decolorization capabilities under optimal conditions.

Case Study: Decolorization by Staphylococcus hominis

- Optimal Conditions :

- pH: 7.0

- Temperature: 35°C

- Time: 60 hours

- Decolorization Efficiency :

- Static Condition: 85.52%

- Shaking Condition: 32.47%

The study indicated that the addition of glucose as a co-substrate enhanced decolorization rates significantly, suggesting a metabolic pathway involving the reduction of azo bonds by bacterial enzymes.

The biological activity of this compound involves several mechanisms:

- Azo Bond Reduction : Bacteria utilize azoreductase enzymes to cleave azo bonds, leading to the formation of aromatic amines.

- Toxicity Mitigation : The degradation products are often less toxic than the parent compound, although some metabolites may still pose risks.

Health Effects

Acid Orange dyes have been scrutinized for their potential health effects, particularly concerning neurobehavioral impacts in children. Research indicates that exposure to food dyes, including Acid Orange variants, may correlate with behavioral changes in sensitive populations.

Summary of Health Studies

| Study Reference | Population Studied | Findings |

|---|---|---|

| McCann et al., (2007) | Children aged 3-14 | Dose-dependent activity measures |

| OEHHA Review (2021) | Various age groups | Increased sensitivity in younger children |

Propiedades

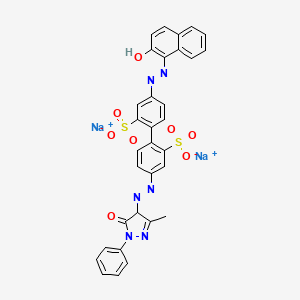

IUPAC Name |

disodium;2-[4-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-sulfonatophenyl]-5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H24N6O8S2.2Na/c1-19-30(32(40)38(37-19)23-8-3-2-4-9-23)35-33-21-12-14-25(28(17-21)47(41,42)43)26-15-13-22(18-29(26)48(44,45)46)34-36-31-24-10-6-5-7-20(24)11-16-27(31)39;;/h2-18,30,39H,1H3,(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCGDEGCAEZOBSD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2)C3=C(C=C(C=C3)N=NC4=C(C=CC5=CC=CC=C54)O)S(=O)(=O)[O-])S(=O)(=O)[O-])C6=CC=CC=C6.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H22N6Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80889552 | |

| Record name | Acid Orange 56 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80889552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

728.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6470-20-8 | |

| Record name | Acid Orange 56 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006470208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-2,2'-disulfonic acid, 4-[2-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl]-4'-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acid Orange 56 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80889552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 4-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-4'-[(2-hydroxy-1-naphthyl)azo][1,1'-biphenyl]-2,2'-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.